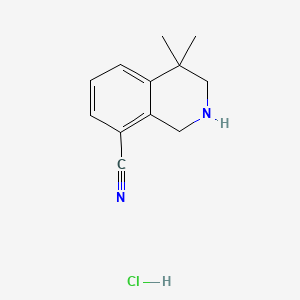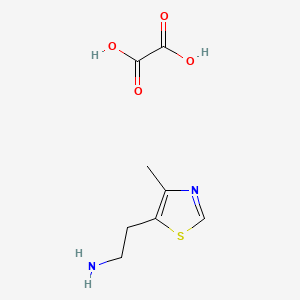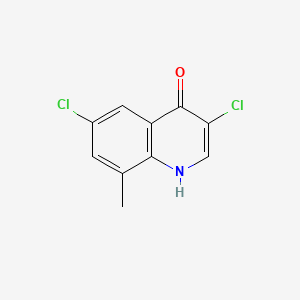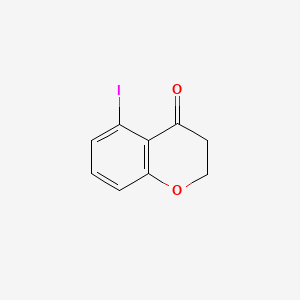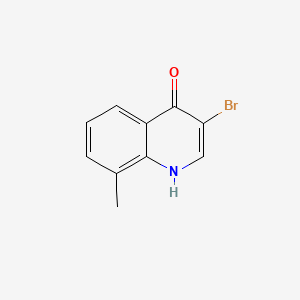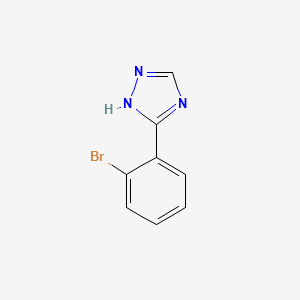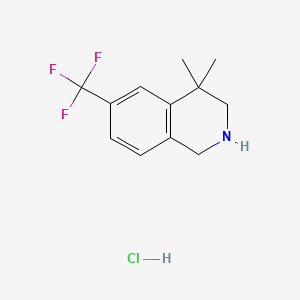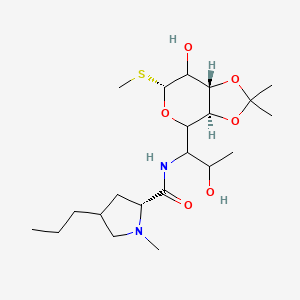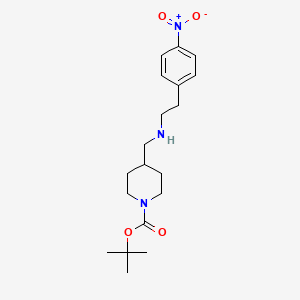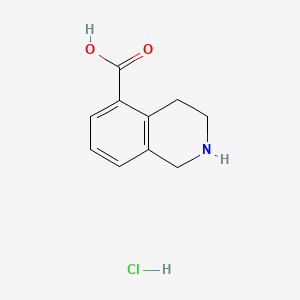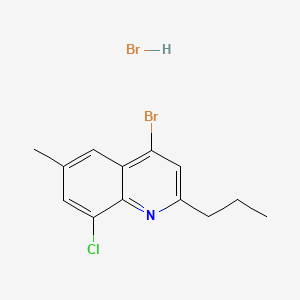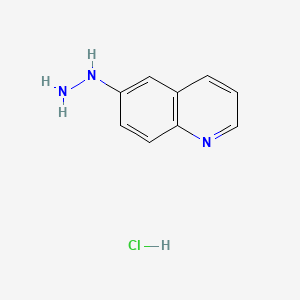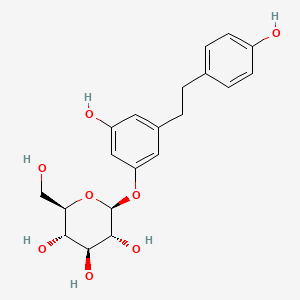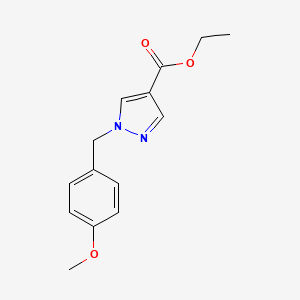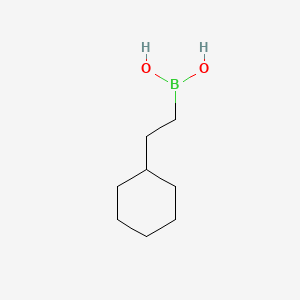
2-(CYCLOHEXYLETHYL)BORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(CYCLOHEXYLETHYL)BORONIC ACID is a boronic acid derivative with the molecular formula C8H17BO2. It is known for its hydrophobic and aromatic properties, making it a valuable reagent in chemical reactions .
Mechanism of Action
Target of Action
2-Cyclohexylethylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an organic group, resulting in the oxidation of the palladium . In the transmetalation step, the 2-Cyclohexylethylboronic acid transfers an organic group from boron to the oxidized palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 2-Cyclohexylethylboronic acid plays a crucial role . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis and are involved in the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of 2-Cyclohexylethylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The action of 2-Cyclohexylethylboronic acid is influenced by several environmental factors. For instance, the yield of the Suzuki-Miyaura cross-coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Additionally, the compound is generally environmentally benign, contributing to the green chemistry credentials of the Suzuki-Miyaura reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(CYCLOHEXYLETHYL)BORONIC ACID can be synthesized through several methods. One common approach involves the borylation of cyclohexylethyl derivatives using boron reagents. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for preparing boronic acids . This reaction typically involves the use of palladium catalysts and bases such as potassium acetate to facilitate the formation of the boron-carbon bond .
Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow setups and efficient handling of organolithium or Grignard reagents . The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(CYCLOHEXYLETHYL)BORONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, while substitution reactions can produce a variety of functionalized boronic acids .
Scientific Research Applications
2-(CYCLOHEXYLETHYL)BORONIC ACID has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Cyclopropylboronic acid
Comparison: Compared to other boronic acids, 2-(CYCLOHEXYLETHYL)BORONIC ACID is unique due to its cyclohexyl group, which imparts distinct hydrophobic and aromatic properties . This makes it particularly useful in applications requiring specific binding interactions and stability under various conditions . Its structural features also contribute to its effectiveness as an enzyme inhibitor, setting it apart from simpler boronic acids .
Properties
IUPAC Name |
2-cyclohexylethylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDUYVCUESABMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC1CCCCC1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
